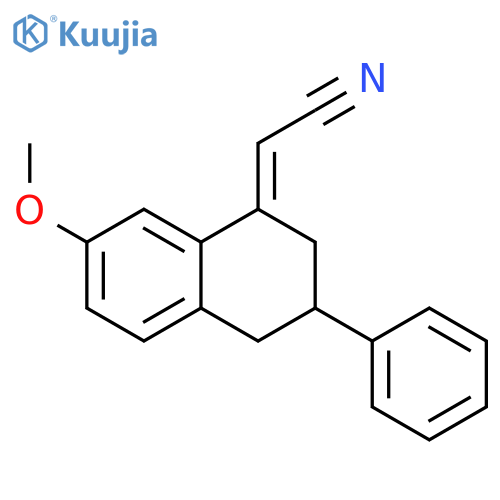

Cas no 618461-99-7 (2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile)

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile

- 618461-99-7

- 2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile

- PXB65058

-

- インチ: InChI=1S/C19H17NO/c1-21-18-8-7-15-11-17(14-5-3-2-4-6-14)12-16(9-10-20)19(15)13-18/h2-9,13,17H,11-12H2,1H3/b16-9+

- InChIKey: ZMLVCQCJUFKPQG-CXUHLZMHSA-N

- ほほえんだ: COC1=CC/2=C(C=C1)CC(C\C2=C/C#N)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 275.131014166Da

- どういたいしつりょう: 275.131014166Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 426

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 33Ų

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM139926-1g |

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile |

618461-99-7 | 95% | 1g |

$839 | 2021-08-05 | |

| Ambeed | A849895-1g |

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile |

618461-99-7 | 95+% | 1g |

$736.0 | 2024-04-18 | |

| Crysdot LLC | CD12053661-250mg |

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile |

618461-99-7 | 95+% | 250mg |

$356 | 2024-07-24 | |

| Chemenu | CM139926-1g |

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile |

618461-99-7 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A219005767-1g |

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile |

618461-99-7 | 95% | 1g |

$801.42 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739248-1g |

2-(7-mEthoxy-3-phenyl-3,4-dihydronaphthalen-1(2h)-ylidene)acetonitrile |

618461-99-7 | 98% | 1g |

¥6182.00 | 2024-05-06 | |

| Crysdot LLC | CD12053661-1g |

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile |

618461-99-7 | 95+% | 1g |

$889 | 2024-07-24 |

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

2. Back matter

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrileに関する追加情報

Introduction to 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile (CAS No. 618461-99-7) and Its Emerging Applications in Chemical Biology

2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile, identified by its CAS number 618461-99-7, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This molecule belongs to the class of heterocyclic nitriles, which are widely recognized for their versatile biological activities and potential therapeutic applications. The presence of a fused naphthalene ring system with methoxy and phenyl substituents, coupled with an acetonitrile moiety, endows this compound with distinct chemical and biological properties that make it a valuable scaffold for drug discovery and molecular research.

The naphthalene core in this compound is a well-documented motif in medicinal chemistry, known for its ability to interact with biological targets through hydrophobic and π-stacking interactions. The 7-methoxy substituent further modulates the electronic properties of the aromatic system, enhancing its binding affinity to certain enzymes and receptors. Additionally, the 3-phenyl group introduces another layer of structural complexity, which can influence both the solubility and metabolic stability of the molecule. These features collectively contribute to the compound's potential as a lead candidate in the development of novel bioactive agents.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the biological relevance of such molecules more efficiently than ever before. Studies have indicated that derivatives of this class exhibit promising activities against various disease-related targets, including kinases, transcription factors, and ion channels. For instance, modifications to the naphthalen-1(2H)-ylidene moiety have been shown to enhance binding affinity to protein targets, suggesting that further optimization could yield highly potent inhibitors.

The acetonitrile group at the 2-position serves as a key pharmacophore, facilitating interactions with polar residues in biological macromolecules. This functional group is particularly useful in designing molecules that require precise spatial orientation within a binding pocket. Moreover, acetonitrile-based compounds have been reported to exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These attributes make them attractive candidates for further development into clinical candidates.

In the context of drug discovery, the synthesis of analogs of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile has become an area of intense research interest. Researchers are employing both traditional organic synthesis techniques and modern methods such as flow chemistry to access novel derivatives efficiently. The use of green chemistry principles has also been integrated into these synthetic strategies, aiming to minimize waste and improve sustainability. Such efforts align with global initiatives to promote environmentally responsible drug development.

One particularly compelling aspect of this compound is its potential role in modulating biological pathways associated with inflammation and cancer. Preclinical studies have suggested that derivatives of this molecule may interfere with key signaling cascades involved in these diseases. For example, certain analogs have demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central mediators of inflammatory responses. Additionally, structural analogs have shown promise in disrupting microtubule formation, making them candidates for anticancer therapy.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of promising candidates like 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile. These algorithms can predict biological activity based on structural features alone, allowing researchers to prioritize compounds for experimental validation more effectively. By leveraging such computational tools, scientists can rapidly screen large libraries of derivatives and identify those most likely to exhibit desired therapeutic effects.

The synthetic accessibility of this compound also plays a crucial role in its utility as a research tool. Researchers have developed efficient synthetic routes that allow for scalable production at multi gram quantities without compromising purity or yield. This accessibility is essential for conducting comprehensive biological evaluations, including mechanistic studies and pharmacokinetic assessments. Furthermore, the availability of synthetic protocols enables collaboration across academic institutions and pharmaceutical companies.

Future directions in the study of 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile may include exploring its potential as an intermediate in larger biosynthetic pathways or as a component in combinatorial libraries designed for high-throughput screening. The compound's unique structural features make it an excellent candidate for generating diverse analogs through strategies such as fragment-based drug design or structure-based optimization.

In conclusion, 2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile (CAS No. 618461-99-7) represents a promising scaffold for developing novel bioactive agents with applications spanning multiple therapeutic areas. Its distinct structural features—particularly the fused naphthalene ring system with methoxy and phenyl substituents—endow it with unique chemical properties that make it an attractive candidate for further exploration by medicinal chemists and biologists alike.

618461-99-7 (2-(7-Methoxy-3-phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)acetonitrile) 関連製品

- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)

- 1805671-49-1(3-Chloromethyl-5-methylisonicotinaldehyde)

- 2649057-86-1(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylbutanoic acid)

- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 2060034-91-3(ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate)

- 2248342-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethylpyridine-2-carboxylate)

- 2172136-28-4(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}hexanoic acid)

- 2172635-24-2(7-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamidoheptanoic acid)

- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)

- 1351632-82-0((3,4-dimethoxyphenyl)methyl2-(2,5-dimethyl-1H-indol-3-yl)ethylamine hydrochloride)